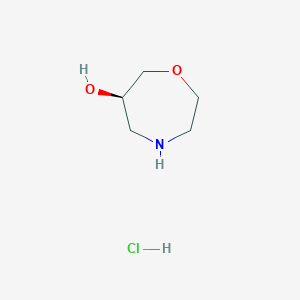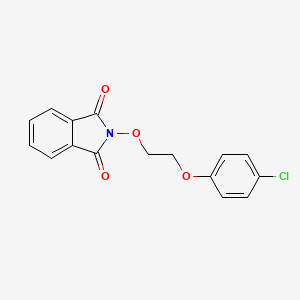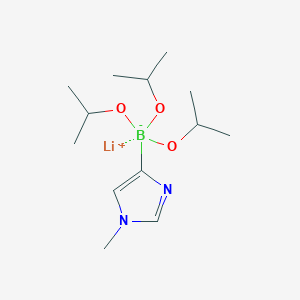
Lithium triisopropoxy(1-methyl-1H-imidazol-4-yl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium triisopropoxy(1-methyl-1H-imidazol-4-yl)borate: is an organometallic compound with the molecular formula C₁₃H₂₆BLiN₂O₃.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Lithium triisopropoxy(1-methyl-1H-imidazol-4-yl)borate typically involves the reaction of lithium borohydride with triisopropoxyborane and 1-methyl-1H-imidazole. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves maintaining strict control over reaction conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Lithium triisopropoxy(1-methyl-1H-imidazol-4-yl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different borate derivatives.
Reduction: It can be reduced to form simpler borate compounds.
Substitution: The imidazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed: The major products formed from these reactions include various borate derivatives and substituted imidazole compounds .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Lithium triisopropoxy(1-methyl-1H-imidazol-4-yl)borate is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds .
Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the development of new therapeutic agents .
Industry: In the industrial sector, the compound is used in the development of advanced materials and catalysts .
Mecanismo De Acción
The mechanism of action of Lithium triisopropoxy(1-methyl-1H-imidazol-4-yl)borate involves its interaction with various molecular targets. The imidazole ring allows it to bind to specific enzymes and receptors, influencing their activity. The borate group can participate in coordination chemistry, forming stable complexes with metal ions and other molecules .
Comparación Con Compuestos Similares
Lithium triisopropoxyborate: Similar in structure but lacks the imidazole ring.
Lithium triethoxy(1-methyl-1H-imidazol-4-yl)borate: Similar but with ethoxy groups instead of isopropoxy groups.
Lithium triisopropoxy(1H-imidazol-4-yl)borate: Similar but without the methyl group on the imidazole ring.
Uniqueness: Lithium triisopropoxy(1-methyl-1H-imidazol-4-yl)borate is unique due to the presence of both the imidazole ring and the triisopropoxyborate group. This combination provides distinct chemical properties and reactivity, making it valuable in various research applications .
Propiedades
Fórmula molecular |
C13H26BLiN2O3 |
|---|---|
Peso molecular |
276.1 g/mol |
Nombre IUPAC |
lithium;(1-methylimidazol-4-yl)-tri(propan-2-yloxy)boranuide |
InChI |
InChI=1S/C13H26BN2O3.Li/c1-10(2)17-14(18-11(3)4,19-12(5)6)13-8-16(7)9-15-13;/h8-12H,1-7H3;/q-1;+1 |
Clave InChI |
XXXWUESSPFBFJJ-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[B-](C1=CN(C=N1)C)(OC(C)C)(OC(C)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


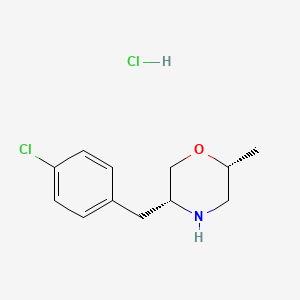
![2-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate](/img/structure/B14032071.png)
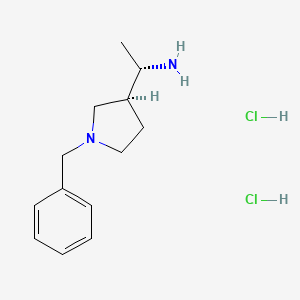
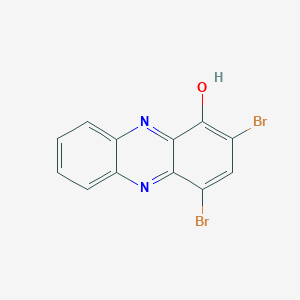

![(S)-methyl 1-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylate](/img/structure/B14032104.png)
![1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol](/img/structure/B14032109.png)
![Potassium 5-chlorobenzo[D]oxazole-2-carboxylate](/img/structure/B14032113.png)

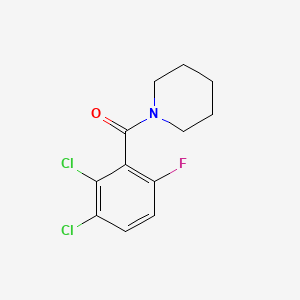
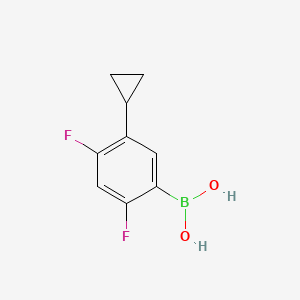
![Ethyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B14032142.png)
